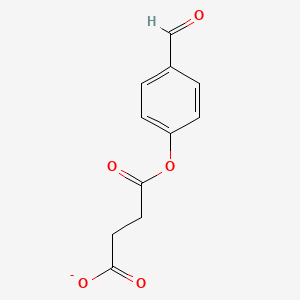
4-(4-Formylphenoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylphenoxy)-4-oxobutanoate is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and succinic anhydride.
Catalyst: A suitable acid catalyst such as p-toluenesulfonic acid.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-4-oxobutanoate.
Reduction: 4-(4-Hydroxyphenoxy)-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
4-(4-Formylphenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenoxy)-4-oxobutanoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and phenoxy groups. These interactions may involve:
Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The phenoxy group can participate in hydrogen bonding with other molecules, influencing the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
4-(4-Formylphenoxy)-4-oxobutanoate can be compared with other similar compounds, such as:
4-(4-Formylphenoxy)phthalonitrile: Similar in structure but contains a phthalonitrile group instead of a butanoate moiety.
4-(4-Formylphenoxy)cyclotriphosphazene: Contains a cyclotriphosphazene core, offering different chemical and physical properties.
4-(4-Formylphenoxy)benzoic acid: Contains a benzoic acid group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
492994-32-8 |
|---|---|
Molecular Formula |
C11H9O5- |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-(4-formylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O5/c12-7-8-1-3-9(4-2-8)16-11(15)6-5-10(13)14/h1-4,7H,5-6H2,(H,13,14)/p-1 |
InChI Key |
NTAILTVKNLPYBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


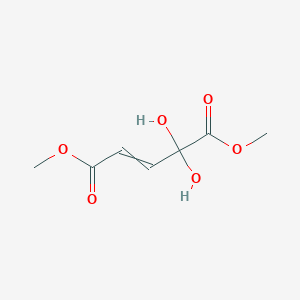
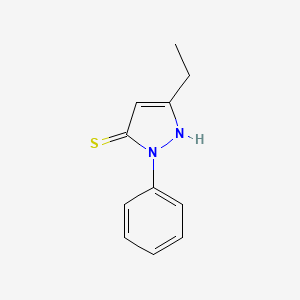

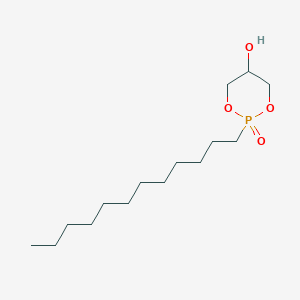
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
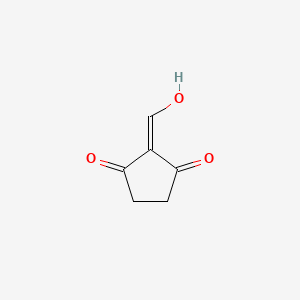
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
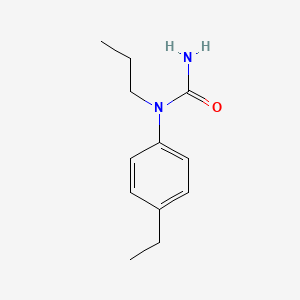
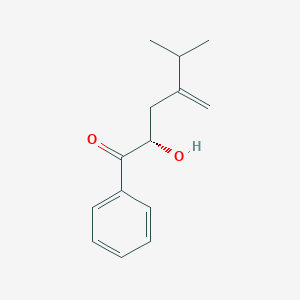
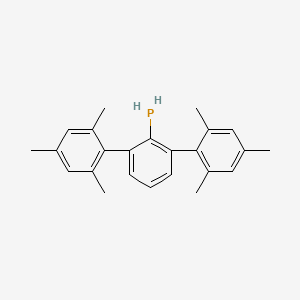
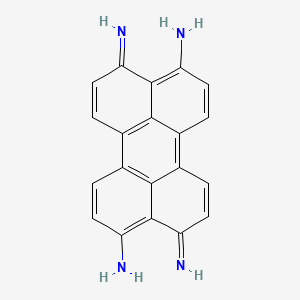
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
